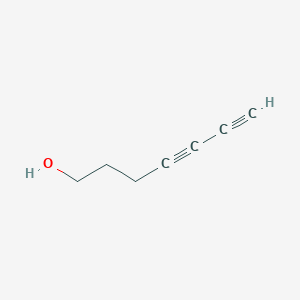![molecular formula C25H16N2O5S B14386890 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-11-4](/img/structure/B14386890.png)
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of benzo[h]quinolines. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to the benzo[h]quinoline core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a well-known route for the preparation of quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst .
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl and nitrophenyl groups onto the quinoline core . These reactions are performed under mild conditions and offer high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, can also enhance the reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . Additionally, the presence of the nitrophenyl and sulfonic acid groups allows the compound to interact with cellular membranes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[h]quinoline: Lacks the nitrophenyl and sulfonic acid groups, making it less reactive and less biologically active.
4-Nitrophenylbenzo[h]quinoline: Similar structure but lacks the sulfonic acid group, resulting in different chemical and biological properties.
2-(4-Nitrophenyl)quinoline: Lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of all three functional groups (nitrophenyl, phenyl, and sulfonic acid) on the benzo[h]quinoline core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
90094-11-4 |
|---|---|
Fórmula molecular |
C25H16N2O5S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid |
InChI |
InChI=1S/C25H16N2O5S/c28-27(29)19-12-9-17(10-13-19)22-15-21(16-5-2-1-3-6-16)20-14-11-18-7-4-8-23(33(30,31)32)24(18)25(20)26-22/h1-15H,(H,30,31,32) |
Clave InChI |
IUSVDGMQQZLEKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


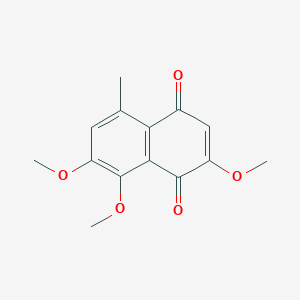
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
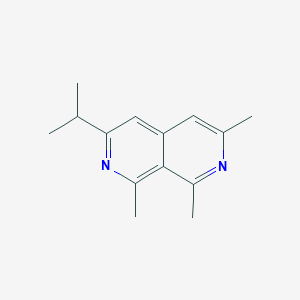
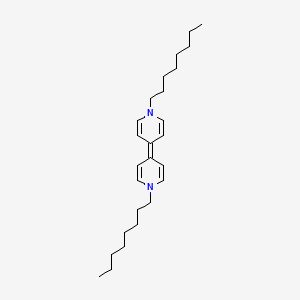
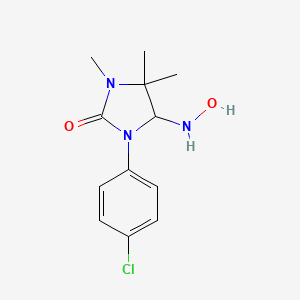
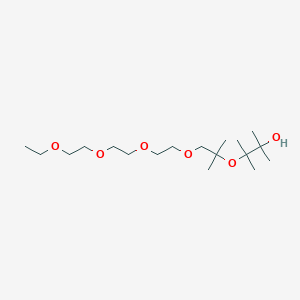
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

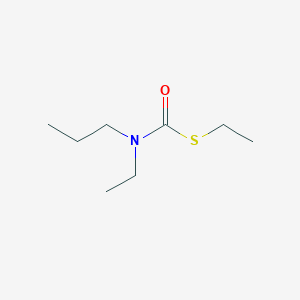
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
